(3-(Mercaptomethyl)phenyl)methanol
Description
(3-(Mercaptomethyl)phenyl)methanol is a bifunctional aromatic compound featuring a hydroxymethyl (-CH2OH) group and a mercaptomethyl (-CH2SH) substituent at the meta position on the benzene ring. Its molecular formula is C8H10OS, with an average molecular weight of 154.23 g/mol (calculated from atomic masses). The compound’s structure combines the nucleophilic reactivity of the thiol (-SH) group with the hydrogen-bonding capacity of the hydroxyl (-OH) group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. For example, thiol-containing compounds like this are critical in synthesizing montelukast (an asthma drug) intermediates, as seen in related structures .
Properties
IUPAC Name |
[3-(sulfanylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCZLQMLSGSSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Mercaptomethyl)phenyl)methanol typically involves the reaction of 3-bromomethylphenylmethanol with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of (3-(Mercaptomethyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Mercaptomethyl)phenyl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (3-(Mercaptomethyl)phenyl)methanol is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving thiol groups. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with thiol-containing enzymes or proteins. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, (3-(Mercaptomethyl)phenyl)methanol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(Mercaptomethyl)phenyl)methanol involves its interaction with thiol groups in enzymes or proteins. The mercaptomethyl group can form covalent bonds with cysteine residues, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
(a) Thiol-Containing Analogs
1,3-Bis(mercaptomethyl)benzene Structure: Benzene ring with two mercaptomethyl (-CH2SH) groups at positions 1 and 3. Molecular Formula: C8H10S2 Molecular Weight: 170.30 g/mol Key Differences: Lacks the hydroxymethyl group, resulting in lower polarity and reduced hydrogen-bonding capacity compared to (3-(Mercaptomethyl)phenyl)methanol. This compound is primarily used in polymer crosslinking and heavy metal chelation .
[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol Structure: Features a methylthio (-SCH3) and trifluoromethyl (-CF3) group at positions 3 and 5, respectively, alongside the hydroxymethyl group. Molecular Formula: C9H9F3OS Molecular Weight: 222.23 g/mol Key Differences: The electron-withdrawing CF3 group enhances metabolic stability, making this compound more resistant to oxidation than (3-(Mercaptomethyl)phenyl)methanol. It is used in agrochemical synthesis .
(b) Oxygen-Containing Analogs
(3-Methoxyphenyl)methanol Structure: Methoxy (-OCH3) substituent at position 3 on the benzene ring. Molecular Formula: C8H10O2 Molecular Weight: 138.16 g/mol Key Differences: Replacing -CH2SH with -OCH3 eliminates thiol reactivity, reducing its utility in disulfide bond formation. This analog is commonly employed in fragrance and flavor industries due to its lower toxicity .
(3-Methoxy-2-methylphenyl)methanol Structure: Methoxy (-OCH3) and methyl (-CH3) groups at positions 3 and 2, respectively. Molecular Formula: C9H12O2 Molecular Weight: 152.19 g/mol Key Differences: The additional methyl group increases steric hindrance, reducing nucleophilic activity compared to the target compound. This structural feature is leveraged in stabilizing intermediates in organic synthesis .
(c) Hybrid Sulfur-Oxygen Compounds
3-(Methylthio)benzyl Alcohol
- Structure : Methylthio (-SCH3) substituent at position 3.
- Molecular Formula : C8H10OS
- Molecular Weight : 154.23 g/mol
- Key Differences : The methylthio group is less reactive than mercaptomethyl (-CH2SH), making this compound more stable under oxidative conditions. It is widely used in pesticide formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
